cis-2-Methyltetrahydrofuran-3-amine HCl
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Description
“Cis-2-Methyltetrahydrofuran-3-amine HCl” is a chemical compound with the CAS Number: 1807939-47-4 . It has a molecular weight of 137.61 and its IUPAC name is (2R,3R)-2-methyltetrahydrofuran-3-amine hydrochloride . This compound is typically stored at 4°C and is in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 137.61 . The compound is typically stored at 4°C .Scientific Research Applications
Chemical and Biological Properties
Chemical Synthesis and Structural Analysis :cis-2-Methyltetrahydrofuran-3-amine HCl has been utilized in synthesizing complex chemical structures. A notable example is its involvement in the synthesis of a series of cationic platinum(II) complexes with diverse amine ligands. These complexes were synthesized to explore their antitumor properties against murine tumor models. The structural characterization of these complexes involved elemental analysis, HPLC, and 195Pt NMR spectroscopy, with one complex's structure being determined through single-crystal X-ray diffraction methods (Hollis, Amundsen, & Stern, 1989).
Reactivity and Biological Properties :In another study, the reactivity and biological properties of a series of cytotoxic PtI2(amine)2 complexes, either cis or trans-configured, were investigated. These complexes demonstrated pronounced cytotoxic effects against a panel of human tumor cell lines, indicating the importance of this compound in cancer research. The study also delved deep into the reactivity of these platinum compounds with various biomolecules, providing insights into their potential pharmacological profiles (Messori, Cubo, Gabbiani, et al., 2012).
Catalysts and Complex Formation
Catalytic Activity and Compound Formation :this compound has shown its effectiveness in the field of catalysis and complex formation. Studies have demonstrated its role in the formation of complexes such as [CoXLn]2+,3+ where Ln represents a pentadentate macrocycle. The investigation into these complexes revealed the dynamics of isomeric distribution and rearrangement, highlighting the importance of this compound in understanding the complex chemical behaviors and the significance of hydrogen bonding in these processes (Aullón, Bernhardt, Bozoglián, et al., 2006).
Conversion and Synthesis of High-Value Alcohols :this compound is also pivotal in the conversion of platform molecules into high-value alcohols. A study focused on the systematic conversion of 2-methyltetrahydrofuran, derived from furfural, into alcohols such as 1-pentanol acetate and 1,4-pentanediol acetate. The investigation included exploring reaction parameters and conducting a reaction dynamics study to elucidate the reaction mechanism. This research underscores the importance of this compound in the field of green chemistry and sustainable development (Zhang, Li, Chen, et al., 2018).
Properties
IUPAC Name |
(2R,3R)-2-methyloxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDHTLIFGLSEPA-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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